Cas no 2680757-63-3 (tert-butyl N-(4,5-dimethyl-2-sulfamoylphenyl)carbamate)

tert-butyl N-(4,5-dimethyl-2-sulfamoylphenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- 2680757-63-3
- EN300-28290296
- tert-butyl N-(4,5-dimethyl-2-sulfamoylphenyl)carbamate
-
- インチ: 1S/C13H20N2O4S/c1-8-6-10(15-12(16)19-13(3,4)5)11(7-9(8)2)20(14,17)18/h6-7H,1-5H3,(H,15,16)(H2,14,17,18)
- InChIKey: DRRSZJOPVVFEJF-UHFFFAOYSA-N
- ほほえんだ: S(C1C=C(C)C(C)=CC=1NC(=O)OC(C)(C)C)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 300.11437830g/mol
- どういたいしつりょう: 300.11437830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 450
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
tert-butyl N-(4,5-dimethyl-2-sulfamoylphenyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28290296-0.1g |
tert-butyl N-(4,5-dimethyl-2-sulfamoylphenyl)carbamate |
2680757-63-3 | 95.0% | 0.1g |
$1332.0 | 2025-03-19 | |
Enamine | EN300-28290296-5.0g |
tert-butyl N-(4,5-dimethyl-2-sulfamoylphenyl)carbamate |
2680757-63-3 | 95.0% | 5.0g |
$4391.0 | 2025-03-19 | |
Enamine | EN300-28290296-1.0g |
tert-butyl N-(4,5-dimethyl-2-sulfamoylphenyl)carbamate |
2680757-63-3 | 95.0% | 1.0g |
$1515.0 | 2025-03-19 | |
Enamine | EN300-28290296-0.05g |
tert-butyl N-(4,5-dimethyl-2-sulfamoylphenyl)carbamate |
2680757-63-3 | 95.0% | 0.05g |
$1272.0 | 2025-03-19 | |
Enamine | EN300-28290296-0.25g |
tert-butyl N-(4,5-dimethyl-2-sulfamoylphenyl)carbamate |
2680757-63-3 | 95.0% | 0.25g |
$1393.0 | 2025-03-19 | |
Enamine | EN300-28290296-2.5g |
tert-butyl N-(4,5-dimethyl-2-sulfamoylphenyl)carbamate |
2680757-63-3 | 95.0% | 2.5g |
$2969.0 | 2025-03-19 | |
Enamine | EN300-28290296-10.0g |
tert-butyl N-(4,5-dimethyl-2-sulfamoylphenyl)carbamate |
2680757-63-3 | 95.0% | 10.0g |
$6512.0 | 2025-03-19 | |
Enamine | EN300-28290296-5g |
tert-butyl N-(4,5-dimethyl-2-sulfamoylphenyl)carbamate |
2680757-63-3 | 5g |
$4391.0 | 2023-09-08 | ||
Enamine | EN300-28290296-1g |
tert-butyl N-(4,5-dimethyl-2-sulfamoylphenyl)carbamate |
2680757-63-3 | 1g |
$1515.0 | 2023-09-08 | ||
Enamine | EN300-28290296-0.5g |
tert-butyl N-(4,5-dimethyl-2-sulfamoylphenyl)carbamate |
2680757-63-3 | 95.0% | 0.5g |
$1453.0 | 2025-03-19 |
tert-butyl N-(4,5-dimethyl-2-sulfamoylphenyl)carbamate 関連文献
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
tert-butyl N-(4,5-dimethyl-2-sulfamoylphenyl)carbamateに関する追加情報
Introduction to Tert-butyl N-(4,5-dimethyl-2-sulfamoylphenyl)carbamate (CAS No. 2680757-63-3)
Tert-butyl N-(4,5-dimethyl-2-sulfamoylphenyl)carbamate, identified by its Chemical Abstracts Service (CAS) number 2680757-63-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, agrochemicals, and material science. The structural features of tert-butyl N-(4,5-dimethyl-2-sulfamoylphenyl)carbamate, particularly the presence of a tert-butyl group and a 4,5-dimethyl-2-sulfamoylphenyl moiety, contribute to its unique chemical properties and potential biological activities.
The tert-butyl group is a well-known substituent in organic chemistry, characterized by its steric bulk and electron-donating properties. This group can influence the reactivity and selectivity of the compound in various chemical transformations, making it a valuable tool in synthetic chemistry. On the other hand, the 4,5-dimethyl-2-sulfamoylphenyl part of the molecule introduces a sulfamoyl functional group, which is known for its role in enhancing binding affinity and metabolic stability. The sulfamoyl group is frequently incorporated into drug molecules due to its ability to form hydrogen bonds and interact with biological targets.
Recent advancements in pharmaceutical research have highlighted the importance of carbamate derivatives in developing novel therapeutic agents. The combination of the tert-butyl N-(4,5-dimethyl-2-sulfamoylphenyl)carbamate structure with its sulfamoyl moiety positions it as a promising candidate for further investigation in drug discovery. Studies have demonstrated that sulfamoyl-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The tert-butyl group further enhances these properties by modulating the pharmacokinetic profile of the molecule.
In the context of modern drug development, the synthesis of carbamate derivatives has been streamlined through innovative catalytic methods and green chemistry principles. The preparation of tert-butyl N-(4,5-dimethyl-2-sulfamoylphenyl)carbamate involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Recent publications have reported novel synthetic routes that utilize transition metal catalysts and microwave-assisted synthesis to improve efficiency and sustainability.
The biological activity of tert-butyl N-(4,5-dimethyl-2-sulfamoylphenyl)carbamate has been explored in several preclinical studies. Researchers have focused on its potential as an inhibitor of key enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The sulfamoyl group's ability to interact with biological targets has been leveraged to design molecules that disrupt pathological processes at the molecular level. Preliminary data suggest that this compound exhibits promising inhibitory activity against certain enzymes while maintaining good selectivity.
Furthermore, the pharmacokinetic properties of tert-butyl N-(4,5-dimethyl-2-sulfamoylphenyl)carbamate have been evaluated through in vitro and in vivo studies. The tert-butyl group contributes to improved solubility and bioavailability, which are critical factors for drug efficacy. Additionally, the compound's stability under various physiological conditions has been assessed, providing insights into its potential for formulation development. These studies are essential for translating preclinical findings into clinical applications.
The synthesis and characterization of carbamate derivatives continue to be an active area of research due to their broad utility in pharmaceuticals. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to elucidate the structure of tert-butyl N-(4,5-dimethyl-2-sulfamoylphenyl)carbamate at high resolution. These techniques provide detailed information about molecular connectivity and functional group interactions, which are crucial for understanding its behavior in biological systems.
In conclusion,Tert-butyl N-(4,5-dimethyl-2-sulfamoylphenyl)carbamate (CAS No. 2680757-63-3) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features, combined with recent findings from preclinical research, position it as a valuable compound for further exploration. As synthetic methodologies continue to evolve, new opportunities for developing derivatives with enhanced properties will emerge.
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